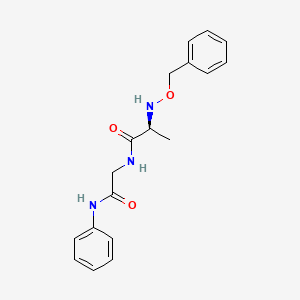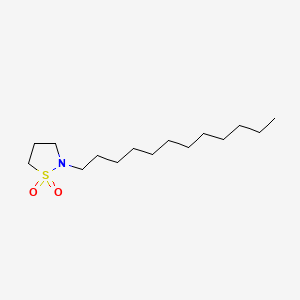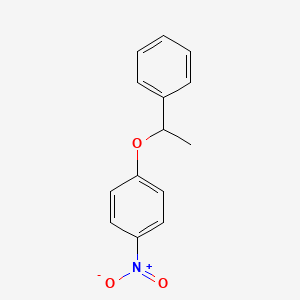![molecular formula C24H44 B14443492 [1,1'-Bi(cyclododecan)]-1-ene CAS No. 76713-46-7](/img/structure/B14443492.png)
[1,1'-Bi(cyclododecan)]-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Bi(cyclododecan)]-1-ene: is an organic compound with the molecular formula C24H44 . It is a dimer of cyclododecane, featuring two cyclododecane rings connected by a double bond. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single or multiple rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bi(cyclododecan)]-1-ene typically involves the dimerization of cyclododecane. One common method is the catalytic trimerization of butadiene to form cyclododecatriene, followed by hydrogenation to produce cyclododecane . The cyclododecane is then subjected to specific reaction conditions to form the dimer.
Industrial Production Methods: Industrial production of [1,1’-Bi(cyclododecan)]-1-ene follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and catalysts to ensure efficient conversion and high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: [1,1’-Bi(cyclododecan)]-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Cyclododecanone or cyclododecanol.
Reduction: Saturated cyclododecane derivatives.
Substitution: Halogenated cyclododecane compounds.
Aplicaciones Científicas De Investigación
Chemistry: [1,1’-Bi(cyclododecan)]-1-ene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study the effects of cyclic hydrocarbons on biological systems. It serves as a model compound for understanding the behavior of larger cyclic molecules in biological environments.
Medicine: While not directly used as a drug, [1,1’-Bi(cyclododecan)]-1-ene’s derivatives are explored for potential pharmaceutical applications. Its structural analogs are investigated for their biological activity and therapeutic potential.
Industry: The compound is used in the production of polymers, lubricants, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of [1,1’-Bi(cyclododecan)]-1-ene involves its interaction with molecular targets through its double bond and cyclic structure. The compound can undergo electrophilic addition reactions, where the double bond reacts with electrophiles to form new products. The pathways involved include the formation of carbocation intermediates, which then undergo further transformations to yield the final products .
Comparación Con Compuestos Similares
Cyclododecane: A saturated cyclic hydrocarbon with a single ring.
Cyclododecatriene: A triene with three double bonds in a twelve-membered ring.
Cyclododecanone: A ketone derivative of cyclododecane.
Uniqueness: [1,1’-Bi(cyclododecan)]-1-ene is unique due to its dimeric structure, featuring two cyclododecane rings connected by a double bond. This structure imparts distinct chemical properties, making it different from its monomeric and other cyclic counterparts. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.
Propiedades
Número CAS |
76713-46-7 |
|---|---|
Fórmula molecular |
C24H44 |
Peso molecular |
332.6 g/mol |
Nombre IUPAC |
1-cyclododecylcyclododecene |
InChI |
InChI=1S/C24H44/c1-3-7-11-15-19-23(20-16-12-8-4-1)24-21-17-13-9-5-2-6-10-14-18-22-24/h19,24H,1-18,20-22H2 |
Clave InChI |
NDZULADEBPWOJC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCCC1)C2=CCCCCCCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)

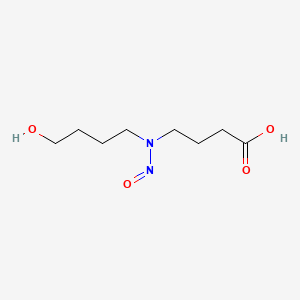
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)

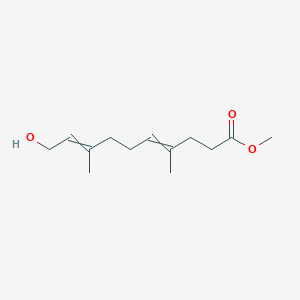

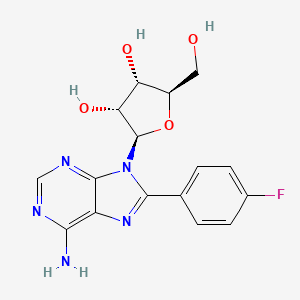
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
